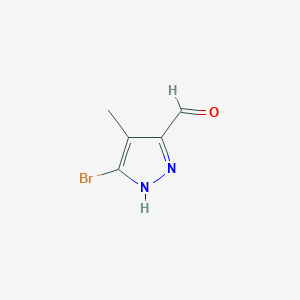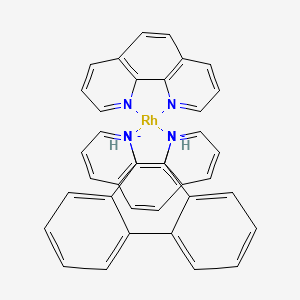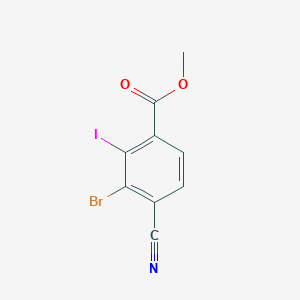![molecular formula C10H12N2O2S4 B13139403 3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione CAS No. 41270-44-4](/img/structure/B13139403.png)
3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione is a complex organic compound characterized by its unique structure, which includes two thiazolidine rings connected by a dithioxo bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione typically involves the reaction of thiazolidine derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of phase transfer catalysis to facilitate the reaction between thiazolidine and sulfur donors . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione involves its interaction with molecular targets through its dithioxo and thiazolidine groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithietes: Compounds with similar dithioxo groups but different ring structures.
1,2-Dithioxo Compounds: Compounds with dithioxo groups stabilized by resonance effects.
Uniqueness
3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione is unique due to its specific thiazolidine ring structure and the presence of two dithioxo groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
41270-44-4 |
|---|---|
Molekularformel |
C10H12N2O2S4 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
3-ethyl-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H12N2O2S4/c1-3-11-7(13)5(17-9(11)15)6-8(14)12(4-2)10(16)18-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
LSPWFIQGPMHETM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)









![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)

![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
